molecular formula C11H13BrO2 B2506423 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde CAS No. 65678-06-0

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde

Cat. No.: B2506423
CAS No.: 65678-06-0
M. Wt: 257.127
InChI Key: KMZBIKFXFGEUCP-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde (C₁₁H₁₃BrO₂, molecular weight 257.13 g/mol) is a halogenated aromatic aldehyde featuring a hydroxyl group at the 4-position, a bromine substituent at the 3-position, and a bulky tert-butyl group at the 5-position of the benzene ring . This compound is structurally classified as a substituted salicylaldehyde derivative, though its hydroxyl group is para to the aldehyde functionality, distinguishing it from classical salicylaldehydes (where hydroxyl and aldehyde groups are ortho to each other).

Properties

IUPAC Name

3-bromo-5-tert-butyl-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZBIKFXFGEUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde typically involves the bromination of 5-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require low temperatures to control the reactivity and ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties and reactivity are influenced by the positions and nature of its substituents. Below is a comparison with structurally related brominated hydroxybenzaldehydes and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde C₁₁H₁₃BrO₂ 257.13 Br (3), tert-butyl (5), OH (4) Hydroxyl at 4-position; bulky tert-butyl enhances steric hindrance.
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde C₁₁H₁₃BrO₂ 257.13 Br (3), tert-butyl (5), OH (2) Hydroxyl at 2-position (ortho to aldehyde); forms intramolecular H-bonding .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₅BrFNO₂ Not provided Br (5), F (4), OH (2) Fluorine at 4-position; smaller substituent reduces steric effects compared to tert-butyl .
5-Bromo-4-tert-butyl-2-methoxybenzoic acid C₁₂H₁₅BrO₃ Not provided Br (5), tert-butyl (4), OCH₃ (2), COOH Methoxy and carboxylic acid groups alter polarity and acidity .

Physicochemical Properties

  • This is less pronounced in compounds like 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where fluorine is smaller .
  • Hydrogen Bonding : The 2-hydroxy isomer forms a strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups, as confirmed by crystallographic data (O—H distance: 0.82 Å) . In contrast, the 4-hydroxy isomer lacks this interaction, leading to different solubility and crystallization behaviors.

Critical Analysis of Evidence

The provided data highlights structural and synthetic nuances but lacks quantitative comparisons of reactivity, solubility, or thermal stability. For instance:

  • and provide molecular formulas but omit melting points, solubility, or spectroscopic data.

Biological Activity

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde (CAS No. 65678-06-0) is an aromatic aldehyde characterized by the presence of a bromine atom, a hydroxyl group, and a tert-butyl group on a benzene ring. Its unique structural features make it a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The brominated structure allows for enhanced reactivity, which may facilitate interactions with nucleophiles in biological systems.

Mode of Action

The compound is known to participate in free radical reactions, which can affect cellular signaling pathways. Its ability to modulate enzyme activity suggests potential anti-inflammatory properties, comparable to established anti-inflammatory drugs like indomethacin.

Anti-inflammatory Properties

Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory activity. The presence of the hydroxyl group and bromine may enhance the compound's efficacy in inhibiting pro-inflammatory mediators.

Cytotoxicity and Antiproliferative Effects

Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, the antiproliferative potency of related brominated compounds has been quantified, demonstrating IC₅₀ values significantly lower than those of non-brominated counterparts .

CompoundIC₅₀ (µM)Cell Line
This compoundTBDTBD
CA-41.0A549 (lung cancer)
Other analogsRange from 0.56 to 1.6Various lines

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of several brominated compounds, including those structurally similar to this compound. Results indicated that these compounds could inhibit tubulin polymerization, a critical process in cell division, thus leading to increased apoptosis in treated cancer cells .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential use as:

  • Anti-inflammatory agents : Targeting inflammatory pathways.
  • Anticancer drugs : Due to their cytotoxic properties.
  • Biological probes : For studying enzymatic activities.

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